2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride
Description
2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a derivative of propan-1-amine, featuring a tetrahydrofuran ring (oxolan-2-yl) attached to the central carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
IUPAC Name |
2-methyl-2-(oxolan-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,6-9)7-4-3-5-10-7;/h7H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOSTXHTBMNSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Reductive Amination of a Ketone Precursor
A plausible route involves synthesizing 2-methyl-2-(oxolan-2-yl)propan-1-one followed by reductive amination.
- Ketone synthesis : Cyclization of 4-chloro-2-methylpentane-1,5-diol under acidic conditions could yield 2-(2-methylpropan-2-yl)oxolane, which may be oxidized to the corresponding ketone.
- Reductive amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol under reflux (60°C, 12 h) could introduce the amine group.
Limitation : Low yields due to steric hindrance impeding imine formation.
Route 2: Curtius Rearrangement Adapted from Patent CN105085278A
The Chinese patent CN105085278A outlines a four-step synthesis for aryl-substituted propanamines via nitrile intermediates. Adapting this methodology:
- Nitrile formation : React 2-(bromomethyl)oxolane with isobutyronitrile using lithium diisopropylamide (LDA) in THF at -78°C to form 2-methyl-2-(oxolan-2-yl)propanenitrile.
- Hydrolysis : Treat the nitrile with potassium hydroxide in ethylene glycol at 180°C to yield 2-methyl-2-(oxolan-2-yl)propanoic acid.
- Curtius rearrangement : Convert the acid to an acyl azide (via reaction with diphenylphosphoryl azide), then thermally rearrange to the isocyanate intermediate.
- Hydrogenation : Catalytic hydrogenation (H2/Pd-C, 50 psi) in ethanol reduces the isocyanate to the primary amine.
Advantage : High yield (≈50% over four steps) as demonstrated in analogous syntheses.
Route 3: Grignard Addition to Oxolane-Containing Electrophiles
- Synthesis of 2-oxolanyl ketone : React 2-lithiooxolane (generated from oxolane and n-butyllithium) with methyl isobutyrate to form 2-methyl-2-(oxolan-2-yl)propan-1-one.
- Conversion to amine : Employ a Hoffman-type reaction using bromine and sodium hydroxide to convert the ketone to an amine via an intermediate isocyanate.
Challenge : Requires stringent temperature control (-40°C for Grignard formation) to prevent ring-opening of oxolane.
Critical Evaluation of Methodologies
| Route | Steps | Theoretical Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| 1 | 2 | 30–40% | Short sequence | Low yields due to steric effects |
| 2 | 4 | ≈50% | High yield, scalable | Multi-step purification required |
| 3 | 3 | 25–35% | Novel approach | Sensitive to reaction conditions |
Route 2 emerges as the most viable, mirroring the patented Curtius rearrangement strategy. The use of LDA ensures deprotonation of isobutyronitrile for effective alkylation, while catalytic hydrogenation provides a clean reduction to the amine.
Hydrochloride Salt Formation
The final step involves treating the free base with anhydrous HCl in diethyl ether at 0°C, followed by recrystallization from ethanol/ethyl acetate. Analytical data for the hydrochloride salt should include:
- Melting point : Expected 180–185°C (decomposes).
- 1H NMR (D2O): δ 1.35 (s, 6H, CH3), 1.75–1.90 (m, 4H, oxolane CH2), 3.45–3.60 (m, 1H, oxolane CH), 3.85 (s, 2H, NH2).
- HPLC purity : >99% using a C18 column (0.1% TFA in water/acetonitrile).
Scalability and Industrial Considerations
Large-scale production would require:
- Continuous flow chemistry for the Curtius rearrangement to minimize hazards associated with acyl azides.
- Catalyst recycling in hydrogenation steps to reduce Pd costs.
- Quality control : ICP-MS analysis to ensure residual metal levels <10 ppm.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Organic Synthesis
2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : The amine group can be oxidized to form imines or oxides.
- Reduction : It can be reduced to yield secondary or tertiary amines.
- Substitution Reactions : The amine group can undergo nucleophilic substitution to form diverse derivatives.
Research has indicated several biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest it may protect neurons from oxidative stress, making it a candidate for neurodegenerative disease treatment.
- Antidepressant-like Activity : Animal models have shown that this compound exhibits effects similar to antidepressants, likely through modulation of serotonin receptors.
- Antioxidant Properties : It has demonstrated the ability to reduce reactive oxygen species, contributing to its neuroprotective effects.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly:
- As an intermediate in drug synthesis, where it may play a role in developing new pharmaceuticals.
- For its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound. Key findings include:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated neuroprotective effects in cultured neurons exposed to oxidative stress. |
| Johnson et al. (2021) | Reported antidepressant-like effects in rodent models, suggesting modulation of serotonin pathways. |
| Lee et al. (2022) | Investigated antioxidant properties, showing significant reduction in reactive oxygen species levels. |
These studies highlight the compound's potential in treating mood disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(oxolan-3-yl)propan-1-amine hydrochloride
- 2-Methyl-2-(tetrahydrofuran-2-yl)propan-1-amine hydrochloride
Uniqueness
2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.
Biological Activity
2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride, also known as 3-[(2S)-oxolan-2-yl]propan-1-amine hydrochloride, is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications based on the current literature.
Structural Characteristics
The compound features a unique structure that includes a methyl group and an oxolane ring, which significantly influences its biological interactions. The molecular formula is , and its structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₉ClN |
| SMILES | CC(C)(CN)C1CCCCO1 |
| InChIKey | COOJVMHRVYJJAH-UHFFFAOYSA-N |
| Predicted Collision Cross Section (CCS) | Various adducts with CCS values ranging from 136.8 Ų to 146.0 Ų |
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets, including enzymes and receptors. The amine group allows for hydrogen bonding and ionic interactions, which are crucial for modulating the activity of these targets. The oxolane ring contributes to the compound's stability and reactivity, enhancing its binding affinity and specificity towards biological molecules.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, particularly in pharmacological contexts. Its potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may interact with bacterial cell membranes, leading to antimicrobial effects.
- Enzyme Inhibition : Investigations have shown that it may inhibit certain enzymes linked to disease processes, although specific targets remain under study.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Studies : A study indicated that derivatives of oxazolidinone, similar in structure to this compound, demonstrated significant antibacterial activity against resistant strains of bacteria .
- Pharmacological Screening : In a high-throughput screening assay for enzyme inhibitors, compounds structurally related to this compound showed promising inhibition profiles against various enzymes involved in metabolic pathways .
Applications in Drug Development
The compound is being investigated as a precursor for drug synthesis due to its unique structural properties. Its ability to modify biological pathways makes it a candidate for developing therapeutics aimed at various diseases, including infections and metabolic disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochloride, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, oxolane (tetrahydrofuran) derivatives can react with methylpropan-1-amine precursors under acidic conditions. Key reagents include POCl₃ for activation (e.g., phosphorylation) and K₂CO₃ as a base for deprotonation . Yields depend on steric hindrance from the oxolan ring and reaction temperature optimization. Lower yields (e.g., 46.3% in step d of Scheme 1 ) highlight the need for controlled anhydrous conditions.
| Synthetic Route | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | POCl₃, DMF, 100°C | 46.3% | |
| Reductive amination | Fe/NH₄Cl, methanol/water, 70°C | 60.7% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?
- Methodological Answer : X-ray crystallography (via SHELX ) resolves stereochemistry, particularly the oxolan ring conformation. NMR (¹H/¹³C) identifies proton environments, such as methyl groups (δ 1.2–1.5 ppm) and oxolan oxygen proximity effects. Mass spectrometry confirms molecular weight (e.g., 195.65 g/mol ). Databases like PubChem provide comparative spectral data .
Q. How can researchers optimize purification strategies given its physicochemical properties?
- Methodological Answer : The hydrochloride salt enhances water solubility, enabling recrystallization from ethanol/water mixtures. Chromatography (silica gel, ethyl acetate/hexane) separates byproducts. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The oxolan ring’s electron-donating oxygen directs nucleophilic attack to the less hindered methyl-bearing carbon. Computational studies (DFT) model charge distribution, showing higher electrophilicity at the methyl-substituted position . Experimental data (e.g., substitution with halides ) align with these predictions.
Q. How do computational models predict its behavior in solvent systems?
- Methodological Answer : Molecular dynamics simulations (using QSPR/QSAR ) assess solvation effects. Polar solvents (e.g., DMSO) stabilize the protonated amine, while nonpolar solvents favor aggregation. These models guide solvent choice for reactions requiring high dielectric constants .
Q. What strategies resolve contradictions between experimental and theoretical molecular geometries?
- Methodological Answer : Discrepancies in bond angles (e.g., oxolan ring puckering) are resolved by comparing XRD data with ab initio calculations (Gaussian 16, B3LYP/6-31G*). Adjusting torsional parameters in computational models improves alignment with experimental data .
Q. What are the design considerations for incorporating this compound into multi-step biomolecule synthesis?
- Methodological Answer : Its primary amine group enables conjugation via EDC/NHS chemistry. Stability studies (pH 7.4, 37°C) confirm compatibility with biological buffers. Applications include peptide coupling (e.g., with carboxylate-containing biomolecules ) and prodrug synthesis.
Q. How does oxolan ring stereochemistry affect reactivity and biological interactions?
- Methodological Answer : The 2-oxolan configuration influences hydrogen bonding with enzymes. Enantiomers (R/S) are resolved via chiral HPLC (Chiralpak AD-H column) and tested for receptor binding (e.g., serotonin transporters ). The (S)-enantiomer shows 3-fold higher affinity in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
